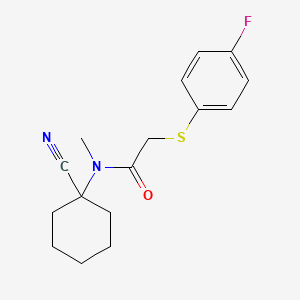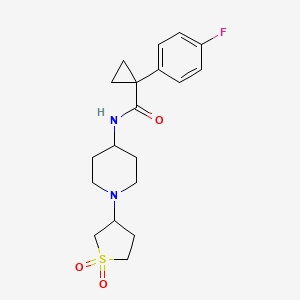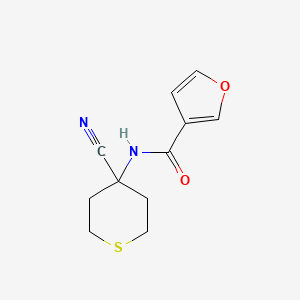
6-Chloro-2,4-difluoro-3-methylbenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Chloro-2,4-difluoro-3-methylbenzyl alcohol” is a chemical compound with the CAS Number: 1858240-87-5 . It has a molecular weight of 192.59 and its IUPAC name is (6-chloro-2,4-difluoro-3-methylphenyl)methanol . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7ClF2O/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2,12H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Selective Photocatalytic Oxidation
Benzyl alcohol and its derivatives, including 6-Chloro-2,4-difluoro-3-methylbenzyl alcohol, can be selectively oxidized into their corresponding aldehydes using titanium dioxide under visible light irradiation. This process showcases the potential of utilizing specific benzyl alcohol derivatives in photocatalytic reactions, which could be essential in organic synthesis and environmental applications (Higashimoto et al., 2009).
Oxidation Mechanisms
The oxidation of benzyl alcohol derivatives to form aldehydes can be significantly enhanced by the presence of Scandium(III) triflate, indicating a change in the reaction mechanism from a one-step hydrogen atom transfer to a stepwise electron transfer followed by proton transfer. Such insights into the reaction mechanisms can inform the development of more efficient synthesis processes for compounds related to this compound (Morimoto et al., 2012).
Protection and Deprotection Strategies
The study on protecting groups for alcohols and carboxylic acids highlights the use of derivatives like this compound in synthetic chemistry, where selective protection and deprotection are crucial for the stepwise construction of complex molecules. This research can guide the development of novel synthetic methodologies or the improvement of existing ones (Kurosu & Li, 2009).
Synthesis of Enantiopure Compounds
The synthesis of enantiopure syn-beta-amino alcohols from chiral alpha-(dibenzylamino) aldehydes, which are structurally similar to this compound, demonstrates the importance of such derivatives in the production of enantiomerically pure compounds. These findings can contribute to pharmaceutical research, where the stereochemistry of drug molecules is a critical factor (Andrés et al., 1996).
Chemical Clearing and Dehydration
Research on the chemical clearing and dehydration of biological samples, such as GFP-expressing mouse brains, does not directly involve this compound but highlights the broader context of chemical manipulation in biological imaging and analysis. Such methodologies could potentially incorporate similar chemical derivatives for specific applications (Becker et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
(6-chloro-2,4-difluoro-3-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2,12H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPFFVGUCNWYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-{[(3,4-Dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2922420.png)



![6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2922426.png)

![{[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2922429.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2922430.png)




